3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Overview
Description
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a 2-chlorophenyl group and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 2-chlorophenyl and propan-1-amine groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
- Chlorphenamine
Uniqueness
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this heterocyclic structure.
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C11H12ClN3O/c12-9-5-2-1-4-8(9)11-14-10(16-15-11)6-3-7-13/h1-2,4-5H,3,6-7,13H2 |
InChI Key |
CWFKILCQKCEZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCN)Cl |
Origin of Product |
United States |
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